[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate
Overview
Description
[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety, an oxolane ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate typically involves a multi-step process:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the phthalimide intermediate.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the phthalimide moiety, potentially yielding hydroxyl derivatives.
Substitution: The acetate ester group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its functional groups allow for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of [2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form stable complexes with metal ions, while the oxolane ring and acetate ester can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] propionate: Similar structure with a propionate ester instead of an acetate ester.
[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] butyrate: Similar structure with a butyrate ester instead of an acetate ester.
Uniqueness
The uniqueness of [2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate ester, in particular, influences its solubility and interaction with biological targets, distinguishing it from its propionate and butyrate analogs.
Properties
IUPAC Name |
[2-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13(25)30-19-7-3-2-6-18(19)23-20(26)14-8-9-16-17(11-14)22(28)24(21(16)27)12-15-5-4-10-29-15/h2-3,6-9,11,15H,4-5,10,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTQPSUAIXWCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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